1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene
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Overview
Description
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups and a chlorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene typically involves the reaction of 1,2-dichlorobenzene with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The general reaction scheme is as follows:
1,2-dichlorobenzene+2tert-butylthiolNaHthis compound+NaCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups.
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
1,2-Bis(tert-butylsulfanyl)-3-chlorobenzene can be compared with other similar compounds such as:
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene: This compound has a similar structure but with an additional chlorine atom and a cyclopropene ring.
1,2-Bis(tert-butylsulfanyl)acetylene: This compound features an acetylene group instead of a benzene ring.
1,2-Bis(tert-butylsulfanyl)-3,3-dichlorocyclopropene: Similar in structure but with a cyclopropene ring and two chlorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89265-31-6 |
---|---|
Molecular Formula |
C14H21ClS2 |
Molecular Weight |
288.9 g/mol |
IUPAC Name |
1,2-bis(tert-butylsulfanyl)-3-chlorobenzene |
InChI |
InChI=1S/C14H21ClS2/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9H,1-6H3 |
InChI Key |
NGXWSQRCBYMYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C(=CC=C1)Cl)SC(C)(C)C |
Origin of Product |
United States |
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